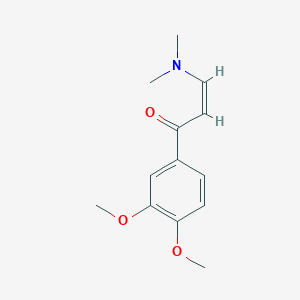![molecular formula C21H25N3OS B4697967 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697967.png)
3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods, and it exhibits promising biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole varies depending on its application. In antifungal and antibacterial activity, this compound inhibits the growth of microorganisms by interfering with their cell wall synthesis and disrupting their membrane integrity. In antitumor activity, this compound induces apoptosis and inhibits angiogenesis by targeting specific signaling pathways. In neurodegenerative disorders, this compound acts as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole exhibits various biochemical and physiological effects depending on its concentration and application. In vitro studies have shown that this compound has low cytotoxicity and high selectivity towards cancer cells, making it a potential candidate for cancer treatment. This compound has also been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory and antioxidant agent. Furthermore, this compound has been shown to inhibit the growth of biofilms, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments include its low cytotoxicity, high selectivity towards cancer cells, and potential use as an antibacterial, antifungal, and neuroprotective agent. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability and limit its use in certain applications. In addition, the synthesis of this compound can be challenging, and the purification process can be time-consuming and costly.
Future Directions
There are several future directions for the research and development of 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. One potential direction is the modification of this compound to improve its solubility and bioavailability. Another direction is the investigation of this compound's potential use as an antiviral agent, as well as its potential use in other fields such as agriculture and environmental remediation. Furthermore, the mechanism of action of this compound can be further elucidated to understand its interactions with specific targets and signaling pathways. Overall, the potential applications of 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole make it a promising compound for further research and development.
Scientific Research Applications
3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole has been studied extensively for its potential applications in different fields. In medicinal chemistry, this compound has shown promising results as an antifungal, antibacterial, and antitumor agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as a corrosion inhibitor, a dye sensitizer in solar cells, and a ligand in catalysis.
properties
IUPAC Name |
4-methyl-3-[(2-methylphenyl)methylsulfanyl]-5-[4-(2-methylpropoxy)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-15(2)13-25-19-11-9-17(10-12-19)20-22-23-21(24(20)4)26-14-18-8-6-5-7-16(18)3/h5-12,15H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUFGJTSQQNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)propanenitrile](/img/structure/B4697888.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4697896.png)
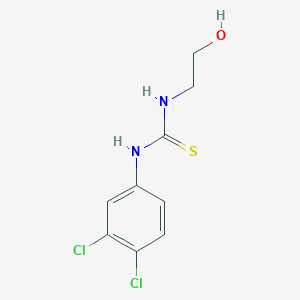
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4697910.png)
![5-tert-butyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4697915.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethoxyphenyl)thiourea](/img/structure/B4697918.png)
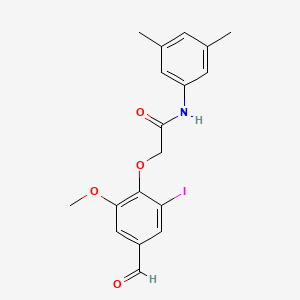

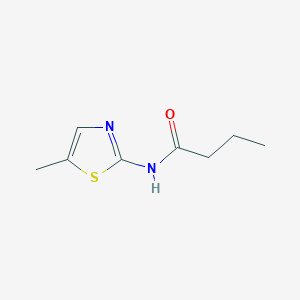
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4697954.png)
![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)
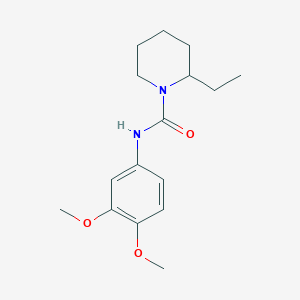
![7-({5-[(3-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4697970.png)
